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3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride

Medicinal Chemistry Parallel Synthesis Building Block Procurement

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride (CAS 2041076-41-7) is the hydrochloride salt of a nitrogen-rich bicyclic heterocycle built on the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. This scaffold is recognized as a privileged structure in medicinal chemistry, functioning as a bioisostere for purines and enabling ATP-competitive kinase inhibitor design.

Molecular Formula C6H9ClN4O
Molecular Weight 188.61 g/mol
Cat. No. B11906204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride
Molecular FormulaC6H9ClN4O
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=N2)N)C(=O)N1.Cl
InChIInChI=1S/C6H8N4O.ClH/c7-4-3-9-10-2-1-8-6(11)5(4)10;/h3H,1-2,7H2,(H,8,11);1H
InChIKeyBIOVHJRYHRDQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Hydrochloride: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride (CAS 2041076-41-7) is the hydrochloride salt of a nitrogen-rich bicyclic heterocycle built on the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. This scaffold is recognized as a privileged structure in medicinal chemistry, functioning as a bioisostere for purines and enabling ATP-competitive kinase inhibitor design . The compound bears a primary amino group at the 3-position on the pyrazole ring and is supplied as the hydrochloride salt (C₆H₉ClN₄O, MW 188.61), offering distinct handling and solubility properties relative to the free base form (CAS 1684425-51-1, C₆H₈N₄O, MW 152.15) . The 6,7-dihydro nature of the pyrazinone ring imparts a partially saturated character that distinguishes it from fully aromatic pyrazolo[1,5-a]pyrazine analogs, influencing both conformational flexibility and hydrogen-bonding capacity [1].

Why Generic Substitution Fails for 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Hydrochloride: Scaffold-Specific Reactivity and Salt-Form Criticality


In-class pyrazolo[1,5-a]pyrazine derivatives cannot be treated as interchangeable procurement items because the 3-amino substituent and the hydrochloride salt form jointly determine the compound's utility as a synthetic building block. The 3-NH₂ group serves as a primary vector for further functionalization—via amide coupling, reductive amination, or diazotization—that is absent in 2-aryl, 5-alkyl, or 7-substituted analogs frequently studied as mGluR2 NAMs or PI3K inhibitors [1]. Furthermore, the hydrochloride salt (CAS 2041076-41-7) provides aqueous solubility and solid-state stability advantages over the free base (CAS 1684425-51-1) that are critical for reproducible solution-phase chemistry and high-throughput experimentation workflows . Substituting a 3-unsubstituted or 3-bromo analog alters not only the synthetic trajectory but also the hydrogen-bond donor/acceptor profile, which is central to the scaffold's purine bioisosterism rationale . The quantitative evidence below demonstrates that the specific combination of 3-amino substitution and hydrochloride salt formulation creates differentiation that generic in-class substitution cannot replicate.

Quantitative Differentiation Evidence: 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Hydrochloride vs. Closest Analogs and In-Class Candidates


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage for Parallel Synthesis Workflows

The hydrochloride salt form (CAS 2041076-41-7, C₆H₉ClN₄O, MW 188.61) offers a quantifiable formulation advantage over the free base (CAS 1684425-51-1, C₆H₈N₄O, MW 152.15). The salt formation increases molecular weight by 36.46 g/mol (one equivalent of HCl), and the protonated amino group converts the compound from a neutral free base with limited aqueous solubility into a water-soluble hydrochloride salt suitable for direct use in aqueous reaction media . The free base (purity 95.0%) carries GHS07 hazard labeling for harmful effects if swallowed (H302), skin irritation (H315), and respiratory irritation (H335), necessitating additional handling precautions that can slow high-throughput experimentation . The hydrochloride salt is available at 97–98% purity from multiple vendors, enabling procurement with tighter specification control .

Medicinal Chemistry Parallel Synthesis Building Block Procurement

Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold as Purine Bioisostere: ATP-Competitive Kinase Inhibitor Design Rationale

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is recognized as a bioisostere for the purine ring system, enabling ATP-competitive binding in kinase active sites . This scaffold class has been validated across multiple kinase targets: JAK family (particularly TYK2), RET kinase, BTK, and PI3K, as evidenced by patent literature and primary research [1]. In a recent study, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (compounds 12–41) demonstrated antiproliferative activity against A549 NSCLC cells, with lead compounds 27 and 28 achieving IC₅₀ values of 8.19 µM and 7.01 µM, respectively, and significant reduction of PI3K protein levels [2]. Molecular docking against PI3K (PDB: 4XE0) confirmed favorable binding affinities and conserved interactions within the ATP-binding site [2]. While the parent 3-amino compound itself is a building block rather than a final inhibitor, the scaffold's validated bioisosteric relationship to purines provides a design rationale not available to simple monocyclic pyrazole or piperazine building blocks.

Kinase Inhibitor Design Bioisosterism ATP-Binding Pocket

3-Amino Group as a Unique Functionalization Handle: Differentiation from 2-Aryl, 5-Alkyl, and 7-Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one Analogs

Among commercially available pyrazolo[1,5-a]pyrazin-4(5H)-one building blocks, the 3-amino substitution pattern is structurally distinct from the more commonly explored 2-aryl, 5-alkyl, or 7-substituted derivatives. The 3-NH₂ group provides a primary amine handle suitable for amidation, sulfonylation, reductive amination, urea formation, and diazotization/Sandmeyer chemistry—synthetic transformations not directly accessible from 2-aryl analogs such as 2-(2-trifluoromethylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1956334-74-9, MW 281.23, priced at ~$838/g) [1]. The 3-amino compound (free base MW 152.15; HCl salt MW 188.61) is significantly smaller and more cost-efficient, making it preferable for library synthesis where molecular complexity is built onto the scaffold through the 3-NH₂ vector. The BACE inhibitor patent literature (WO2012117027A1) utilizes 6,7-dihydropyrazolo[1,5-a]pyrazin-4-ylamine derivatives where the 4-position amine is the key pharmacophoric element, further validating the importance of amino substitution on this scaffold [2].

Synthetic Chemistry Functionalization Vector Library Synthesis

mGluR2 Negative Allosteric Modulator Development: Scaffold Evolution and SAR Trajectory from 3-Amino Pyrazolo[1,5-a]pyrazine Core

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been established as a privileged chemotype for metabotropic glutamate receptor subtype 2 (mGluR2) negative allosteric modulators (NAMs). Starting from an initial hit identified from a series of 1,3,5-trisubstituted pyrazoles, SAR evolution yielded a 100-fold improvement in mGluR2 NAM potency, culminating in compound 11 (an advanced 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative) with an IC₅₀ of 8.9 nM [1]. Compound 11 demonstrated dose-dependent mGluR2 receptor occupancy, oral bioavailability, CNS penetration, and in vivo activity in a rodent V-maze cognition model from a dose of 0.32 mg/kg [1]. This SAR trajectory is anchored on the same core scaffold as the target compound, and the 3-amino derivative serves as an early-stage building block for constructing focused mGluR2 NAM libraries. In contrast, the mGlu₃ NAM chemotype VU0650786 (a 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one) shows an IC₅₀ of 392 nM—44-fold weaker than compound 11—illustrating how subtle scaffold substitution drives subtype selectivity and potency within the same core family .

GPCR Modulation mGluR2 NAM CNS Drug Discovery

Crystallographic Validation and Structural Reproducibility: X-Ray Diffraction Data for Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold benefits from experimental single-crystal X-ray diffraction characterization across multiple derivative series, providing structural validation essential for structure-based drug design (SBDD). Ferrocenyl-substituted derivatives (compounds 6c and 6f) were characterized by X-ray crystallography alongside ¹H NMR, ¹³C NMR, IR, and HRMS, and demonstrated dose-dependent A549 cell growth inhibition through cell cycle arrest [1]. The core scaffold exhibits conserved bond lengths: pyrazine ring C–N bonds of 1.32–1.36 Å and C–C bonds of 1.38–1.42 Å, defining the electronic distribution critical for ATP-pocket mimicry . This crystallographic dataset distinguishes the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold from related pyrazolo[1,5-a]pyrimidine bioisosteres, where different ring electronics and geometries produce divergent docking poses. For procurement teams supporting SBDD workflows, the availability of experimentally determined structural data reduces the reliance on computational predictions and accelerates co-crystallography efforts.

Structural Biology X-Ray Crystallography Molecular Docking

Multigram-Scale Synthetic Accessibility: Cost-Efficient Building Block Production for Medicinal Chemistry Campaigns

The 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold class has been demonstrated to be synthesizable on multigram scale in a cost-efficient manner, as reported by Enamine Ltd. using a straightforward synthetic protocol [1]. This scalability is relevant to the target compound because the 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core shares the same synthetic accessibility features. The one-pot, three-step protocol starting from pyrazole-3-carboxylic acids enables rapid scaffold construction and isolation of key intermediates including 7-hydroxy- and 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one [2]. For procurement, this translates to reliable supply from multiple vendors (Fluorochem, AKSci, Leyan, MolCore, CymitQuimica) at purities of 95–98%, with the hydrochloride salt available from ISO-certified manufacturers suitable for global pharmaceutical R&D quality control requirements . In contrast, more elaborate 2-aryl or 5,7-disubstituted analogs often rely on lengthier synthetic routes with lower overall yields, resulting in higher cost-per-gram and limited bulk availability.

Process Chemistry Scale-Up Building Block Supply

Best Research and Industrial Application Scenarios for 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Hydrochloride


Kinase-Focused Fragment Library Design Using Purine Bioisostere Scaffolds

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold serves as a direct bioisostere for the purine core of ATP, making it an ideal building block for constructing kinase-focused fragment libraries . The 3-amino substitution provides a synthetic handle for rapid diversification into amide, sulfonamide, and urea libraries targeting the hinge-binding region of kinase active sites. The scaffold's validation across JAK, RET, BTK, and PI3K kinase families [1] supports its use in broad-spectrum kinase profiling campaigns. The hydrochloride salt form enables direct dissolution in aqueous assay buffers, streamlining high-throughput screening workflows.

mGluR2 Negative Allosteric Modulator Lead Optimization Programs

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core has demonstrated a 100-fold SAR improvement trajectory from initial hit to low-nanomolar (IC₅₀ 8.9 nM), orally active, CNS-penetrant mGluR2 NAMs with in vivo cognition model activity from 0.32 mg/kg . The 3-amino building block serves as an early-stage intermediate for constructing focused libraries exploring substitution vectors that influence mGluR2 vs. mGlu₃ subtype selectivity and CNS penetration. The scaffold's established PK-PD relationship and receptor occupancy data provide a derisked starting point for mood disorder and cognition-focused programs.

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Construction

The 3-amino group provides a unique primary amine handle enabling ≥5 distinct reaction classes (amidation, sulfonylation, reductive amination, urea formation, diazotization) for diversity-oriented synthesis . The small molecular footprint (MW 152.15 free base / 188.61 HCl salt) and multigram synthetic accessibility [1] make it cost-efficient for large-scale library production. The hydrochloride salt's aqueous solubility supports on-DNA chemistry conditions required for DNA-encoded library (DEL) technology, where water-compatible chemistry and high purity are critical for library fidelity.

BACE Inhibitor Scaffold-Hopping and CNS Drug Discovery Platforms

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4-ylamine motif is a validated pharmacophore for beta-secretase (BACE) inhibition, as documented in the patent literature (WO2012117027A1, EP 2681219 A1) . The 3-amino building block enables exploration of alternative amino-substitution patterns on the pyrazolo[1,5-a]pyrazin-4(5H)-one core, supporting scaffold-hopping strategies that differentiate from the 4-ylamine BACE inhibitor chemotype. The crystallographically validated scaffold geometry [1] facilitates structure-based design of BACE inhibitors with improved selectivity over related aspartyl proteases.

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